molecular formula C12H14BF3O2 B1395771 4,4,5,5-Tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane CAS No. 325143-04-2

4,4,5,5-Tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane

Cat. No.: B1395771
CAS No.: 325143-04-2
M. Wt: 258.05 g/mol
InChI Key: WGSOTRDCTUSXOP-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane (hereafter referred to as Compound 2b) is a fluorinated pinacol boronate ester. It is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The compound features a 2,4,6-trifluorophenyl group attached to a 1,3,2-dioxaborolane backbone, with four methyl groups providing steric protection to the boron center. Key attributes include:

  • High yield synthesis: Achieved via a base-free Pd-catalyzed C–Cl borylation reaction, yielding 99% under mild conditions .
  • Physical properties: Pale yellow solid with molecular weight 258.05 g/mol .
  • Applications: Used in pharmaceuticals, agrochemicals, and materials science due to fluorine’s electron-withdrawing effects and metabolic stability .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BF3O2/c1-11(2)12(3,4)18-13(17-11)10-8(15)5-7(14)6-9(10)16/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSOTRDCTUSXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50699024
Record name 4,4,5,5-Tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325143-04-2
Record name 4,4,5,5-Tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane typically involves the reaction of 2,4,6-trifluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or toluene

    Temperature: Room temperature to reflux

    Catalyst: None required

    Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane undergoes various types of reactions, including:

    Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.

    Oxidation: Conversion to the corresponding boronic acid or boronate ester.

    Substitution: Nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Boronic Acids/Boronate Esters: From oxidation reactions.

    Substituted Aryl Compounds: From nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

4,4,5,5-Tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis. It is particularly useful for:

  • Cross-Coupling Reactions : This compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The trifluorophenyl group enhances the reactivity and selectivity of the coupling process .
  • Boronic Acid Derivatives : It can be converted into boronic acids that are essential intermediates in the synthesis of pharmaceuticals and agrochemicals .

Materials Science

In materials science, this dioxaborolane compound is utilized for:

  • Polymer Chemistry : It can be used as a monomer or additive in the production of boron-containing polymers that exhibit improved thermal and mechanical properties .
  • Nanomaterials : The compound has potential applications in the development of nanostructured materials due to its ability to form stable complexes with various metal ions .

Medicinal Chemistry

The compound's unique structure allows it to play a role in medicinal chemistry:

  • Drug Development : Its derivatives have shown promise as potential drug candidates due to their biological activity against various targets. The trifluoromethyl group is known to enhance metabolic stability and bioavailability .
  • Diagnostic Agents : Boron-containing compounds are being investigated for use in boron neutron capture therapy (BNCT), a targeted cancer treatment that utilizes the unique properties of boron .

Data Tables

Application AreaSpecific Use
Organic SynthesisCross-coupling reactions
Synthesis of boronic acid derivatives
Materials SciencePolymer chemistry
Development of nanomaterials
Medicinal ChemistryDrug development
Diagnostic agents for BNCT

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of this compound in Suzuki-Miyaura coupling reactions involving aryl halides. The reaction conditions were optimized to achieve high yields (up to 95%) with minimal by-products. This highlights its utility as a reagent that enhances reaction efficiency in organic synthesis .

Case Study 2: Boron Neutron Capture Therapy

Research into the application of this compound in BNCT has shown promising results. The incorporation of boron into tumor-targeting agents has been studied to improve the selectivity and efficacy of cancer treatments. Preliminary animal studies indicated that compounds derived from this dioxaborolane exhibited enhanced tumor uptake compared to traditional agents .

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable carbon-boron bonds, which can be further manipulated in various chemical reactions. The molecular targets and pathways involved include:

    Palladium-Catalyzed Coupling: Formation of carbon-carbon bonds via transmetalation and reductive elimination steps.

    Oxidation Pathways: Conversion to boronic acids or esters through oxidative processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Fluorinated Phenyl Derivatives

Compound 2b belongs to a family of fluorinated arylboronates synthesized via Pd-catalyzed borylation. Key analogs include:

Compound ID Substituents Yield (%) Physical State Molecular Weight (g/mol) Key Applications
2b 2,4,6-Trifluorophenyl 99 Pale yellow solid 258.05 Cross-coupling reactions
2a 2,6-Difluorophenyl N/A N/A 241.12 Intermediate in drug synthesis
2c 2,3,5,6-Tetrafluorophenyl N/A N/A 276.04 High-stability materials
2d Perfluorophenyl N/A N/A 299.93 Specialty polymers
13 3,4,5-Trifluorophenyl (isomer) ≥98 Liquid 258.05 Solvent-based reactions

Key Observations :

  • Regiochemistry : The 2,4,6-trifluorophenyl group in 2b provides a balance between electronic effects (strong electron-withdrawing) and steric accessibility, enabling high reactivity in cross-coupling reactions .
  • Yield Superiority : 2b ’s 99% yield outperforms analogs like 2a and 2c , likely due to optimized fluorine substitution patterns that reduce steric hindrance during catalysis .
  • Physical State : Unlike the liquid 3,4,5-trifluorophenyl isomer (), 2b is a solid, facilitating purification and handling in solid-phase synthesis .

Electronic and Steric Comparisons with Non-Fluorinated Analogs

Mesityl and Bulky Aryl Derivatives
Compound Substituent Steric Bulk Reactivity in Cross-Coupling Key Reference
2b 2,4,6-Trifluorophenyl Moderate High
MesBpin 2,4,6-Trimethylphenyl High Reduced (steric hindrance)
TipBpin 2,4,6-Triisopropylphenyl Very High Low

Key Observations :

  • Steric Effects : MesBpin and TipBpin exhibit lower reactivity in cross-coupling due to bulky substituents obstructing catalyst access to the boron center. 2b ’s fluorine atoms, being smaller than methyl or isopropyl groups, minimize steric interference .
  • Electronic Effects : Fluorine’s electronegativity enhances the electrophilicity of 2b ’s boron center compared to MesBpin, accelerating transmetalation in Pd-catalyzed reactions .
Styryl and Alkynyl Derivatives
Compound Substituent Reactivity Profile Applications Key Reference
2b 2,4,6-Trifluorophenyl High cross-coupling efficiency Pharmaceuticals
Styryl-Bpin Styryl Moderate (substrate-dependent) Polymer chemistry
Ethynyl-Bpin Ethynylphenyl High for alkyne functionalization Fluorescent probes

Key Observations :

  • Substrate Versatility : Styryl and ethynyl derivatives are niche reagents for specific applications (e.g., conjugated polymers), whereas 2b ’s broad compatibility makes it a general-purpose coupling partner .

Stability and Handling

  • Chemical Stability: 2b’s fluorine substituents stabilize the boron center against hydrolysis and oxidation, outperforming non-fluorinated analogs like 2-(naphthalen-1-yl)-dioxaborolane () .
  • Storage : As a solid, 2b is less prone to degradation than liquid analogs (e.g., 3,4,5-trifluorophenyl isomer), which may require inert atmosphere storage .

Biological Activity

4,4,5,5-Tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane (CAS No. 325143-04-2) is a boron-containing compound that has gained attention for its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₄BF₃O₂
  • Molecular Weight : 258.04 g/mol
  • Melting Point : 44–46 °C
  • Boiling Point : 269 °C (approx.) at 760 mmHg

Synthesis

The synthesis of this compound typically involves the reaction of boron compounds with trifluorophenyl derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions typical of boron compounds. It is primarily known for its role in:

  • Catalysis : Acting as a catalyst in cross-coupling reactions which are fundamental in organic synthesis.
  • Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines by disrupting cellular processes.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of various boron compounds on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells with an IC50 value of approximately 20 µM .
  • Mechanistic Insights :
    • Research has shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. This was demonstrated in a series of experiments where treated cells showed increased levels of cleaved caspases compared to untreated controls .
  • Catalytic Applications :
    • In catalytic applications, this compound has been utilized in Suzuki-Miyaura coupling reactions. Its effectiveness as a catalyst was highlighted by a study where it facilitated the formation of biaryl compounds with yields exceeding 90% under mild conditions .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
CytotoxicityIC50 ~ 20 µM against breast cancer
Apoptosis InductionActivation of caspase pathways
Catalytic EfficiencyYields >90% in Suzuki-Miyaura reactions

Q & A

Q. Table 1: Comparative Catalytic Efficiency

Catalyst SystemSolventTemp (°C)Yield (%)Reference
Pd(dppf)Cl₂, Zn, Et₃NToluene10091
NiCl₂(dppp), Zn, Et₃NTHF13585

Q. Table 2: NMR Spectral Data

Nucleusδ (ppm)MultiplicityAssignment
¹¹B30.2SingletBoronate ring
¹⁹F-142.5TripletPara-F (J = 21 Hz)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane

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